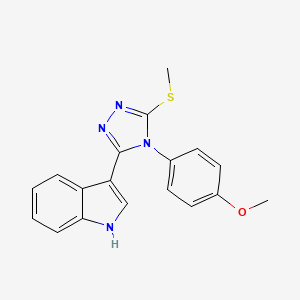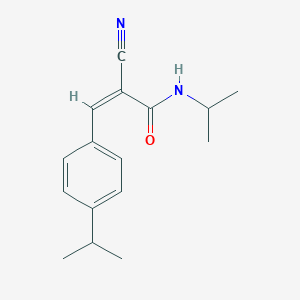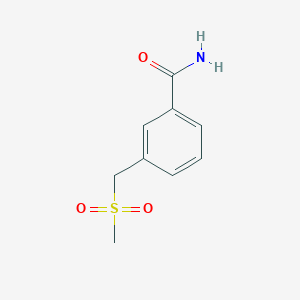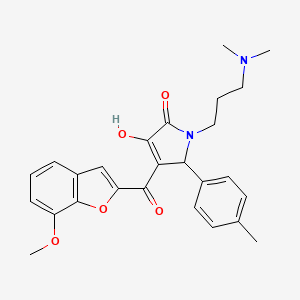
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PFI-3 and is a potent and selective inhibitor of the SETD7 enzyme. SETD7 is a histone methyltransferase enzyme that plays a crucial role in regulating gene expression and cellular processes such as cell cycle progression, DNA damage response, and apoptosis.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : Compounds containing furan and pyridine moieties, such as 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea, serve as important precursors in the synthesis of biologically active molecules. The synthesis processes often involve reactions with guanidine carbonate or thiourea, leading to compounds that exhibit plant-growth regulatory activity (Aniskova et al., 2017).
DNA Intercalative Agents and Anticancer Activity : Novel indeno[1,2-b]pyridinone derivatives have been synthesized to act as DNA intercalative human topoisomerase IIα catalytic inhibitors. These compounds, related to the furan-pyridine structure, show significant anticancer activity through a caspase 3-independent mechanism, which highlights their potential as therapeutic agents with improved efficacy and reduced toxicity compared to traditional treatments (Jeon et al., 2017).
Chemical Properties and Reaction Mechanisms
Electrochemical Properties : The electrochemical behavior of compounds with furan and pyridine rings, and their derivatives, has been explored, revealing insights into the electron delocalization within these heterocyclic systems. Such studies are crucial for understanding the reactivity and potential applications of these compounds in materials science and catalysis (Hildebrandt et al., 2011).
Photocycloaddition Reactions : The photochemical reactions between pyridine and furan have been investigated, leading to the discovery of novel photocycloaddition products. This research provides valuable information on the reactivity of these compounds under light irradiation, which can be applied in the development of new photoreactive materials or in photochemical synthesis strategies (Sakamoto et al., 1999).
Mécanisme D'action
Target of Action
The primary target of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances in the body.
Mode of Action
The compound interacts with its target, Cytochrome P450 2A6, and exhibits a high coumarin 7-hydroxylase activity . This interaction results in the hydroxylation of certain substances, including anti-cancer drugs like cyclophosphamide and ifosphamide .
Biochemical Pathways
The compound’s interaction with Cytochrome P450 2A6 affects the metabolic pathways of certain substances. For instance, it can activate the metabolic pathway of aflatoxin B1 , a potent carcinogen produced by certain molds. The compound’s action can lead to the detoxification of aflatoxin B1, reducing its carcinogenic effects.
Result of Action
The compound’s action results in the hydroxylation of certain substances, including anti-cancer drugs and aflatoxin B1 . This can lead to the detoxification of these substances, reducing their harmful effects. In the case of anti-cancer drugs, this action can enhance their therapeutic effects.
Propriétés
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(21-9-8-15-5-2-1-3-6-15)22-13-16-11-17(14-20-12-16)18-7-4-10-24-18/h1-7,10-12,14H,8-9,13H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVGQZVDYUKRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid](/img/structure/B2889336.png)



![5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2889342.png)
![N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide](/img/structure/B2889343.png)

![3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889346.png)
![2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide](/img/structure/B2889350.png)

![benzo[d]thiazol-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2889355.png)

